Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate
Overview
Description
Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C9H8BrN3O3 and a molecular weight of 286.08 g/mol. This compound is known for its bromine and hydroxyl functional groups attached to a pyrazolo[1,5-A]pyrimidine core, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate typically involves the bromination of a pyrazolo[1,5-A]pyrimidine derivative followed by esterification. The reaction conditions include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst, and subsequent esterification using ethanol under acidic conditions.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow processes are employed to maintain consistent quality and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ester.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different pyrazolo[1,5-A]pyrimidine derivative.
Substitution: The hydroxyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols are used in substitution reactions, often facilitated by a base.
Major Products Formed:
Oxidation: Bromate esters
Reduction: Bromine-free pyrazolo[1,5-A]pyrimidine derivatives
Substitution: Substituted pyrazolo[1,5-A]pyrimidine derivatives
Scientific Research Applications
Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate is widely used in scientific research due to its versatile chemical properties. Its applications include:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Studying the biological activity of pyrazolo[1,5-A]pyrimidine derivatives in various biological systems.
Medicine: Investigating potential therapeutic uses, such as anticancer, anti-inflammatory, and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate is compared with other similar compounds, such as:
Ethyl 3-chloro-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate
Ethyl 3-fluoro-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate
Ethyl 3-iodo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate
These compounds differ in the halogen atom attached to the pyrazolo[1,5-A]pyrimidine core, which affects their reactivity and biological activity. This compound is unique due to its bromine atom, which provides specific chemical and biological properties not found in the other halogenated analogs.
Properties
IUPAC Name |
ethyl 3-bromo-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O3/c1-2-16-9(15)5-3-11-7-6(10)4-12-13(7)8(5)14/h3-4,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWMEORHWAYXKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CNN2C1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594831 | |
Record name | Ethyl 3-bromo-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43024-63-1 | |
Record name | Ethyl 3-bromo-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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